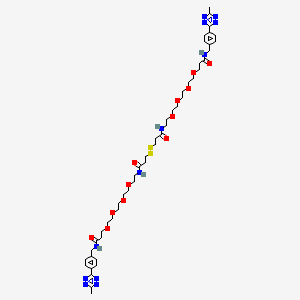![molecular formula C19H26Cl2N2O B12414387 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML218-d9 is a deuterium-labeled derivative of ML218, a potent, selective, and orally active inhibitor of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This compound is particularly significant in the field of neuroscience due to its ability to inhibit the burst activity in subthalamic nucleus neurons . ML218-d9 is used primarily for scientific research purposes, especially in the study of neurological diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML218-d9 involves the incorporation of deuterium, a stable isotope of hydrogen, into the ML218 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions for ML218-d9 are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of ML218-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .
化学反应分析
Types of Reactions
ML218-d9, like its non-deuterated counterpart, primarily undergoes reactions typical of organic compounds containing amide and aromatic groups. These reactions include:
Reduction: Reduction reactions are less common for ML218-d9 due to its stable structure.
Substitution: The aromatic rings in ML218-d9 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
科学研究应用
ML218-d9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Employed in studies of calcium channel function and regulation in various cell types.
作用机制
ML218-d9 exerts its effects by selectively inhibiting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This inhibition reduces calcium influx into neurons, thereby decreasing neuronal excitability and burst activity. The molecular targets of ML218-d9 are the T-type calcium channels, and its action involves blocking the channel pore, preventing calcium ions from passing through .
相似化合物的比较
Similar Compounds
ML218: The non-deuterated version of ML218-d9, with similar inhibitory effects on T-type calcium channels.
Z944: A selective T-type calcium channel blocker with different pharmacokinetic properties compared to ML218-d9.
Uniqueness
ML218-d9 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. This labeling can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds. Additionally, ML218-d9’s high selectivity for T-type calcium channels makes it a valuable tool for studying these channels in various research contexts .
属性
分子式 |
C19H26Cl2N2O |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |
InChI 键 |
GSJIGYLGKSBYBC-WLFRVIDBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


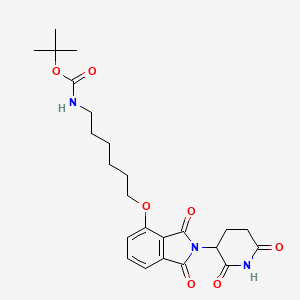
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
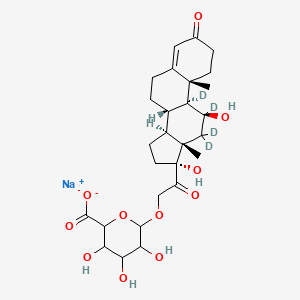
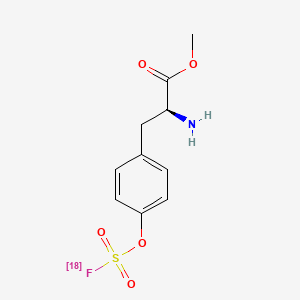
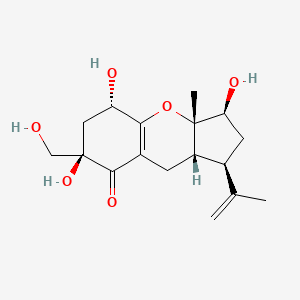
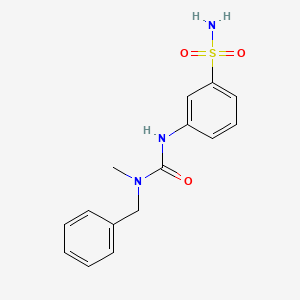
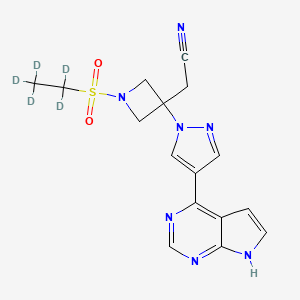

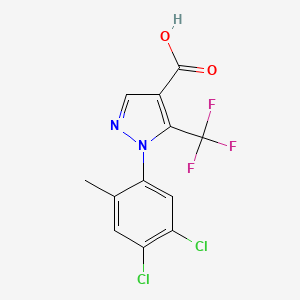
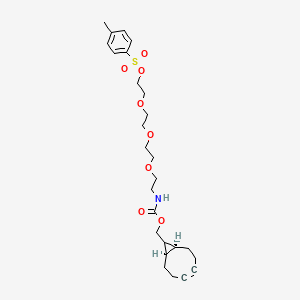
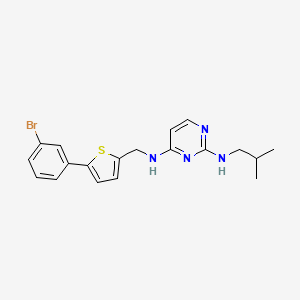
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
